molecular formula C8H11F3O3 B1399318 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid CAS No. 1163729-47-2

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

Cat. No. B1399318
M. Wt: 212.17 g/mol
InChI Key: FIUBKGKIMNZJSO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 1163729-47-2. It has a molecular weight of 212.17 and its linear formula is C8H11F3O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is represented by the linear formula C8H11F3O3 . The average mass of the molecule is 212.166 Da .


Physical And Chemical Properties Analysis

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Mesomorphism and Dielectric Properties

Research has shown that derivatives of cyclohexanecarboxylic acids, including those similar to 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid, have interesting properties in terms of mesomorphism and dielectric behavior. Specifically, these compounds form nematic and smectic mesophases and exhibit changes in thermal stability and dielectric constants upon structural modification (Karamysheva, Kovshev, & Barnik, 1976).

Synthesis of Fluorinated Cyclic Compounds

A two-step synthesis method involving 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid has been developed to create novel fluorinated cyclic compounds. These compounds are considered valuable as synthetically useful trifluoromethyl building blocks (Okoro et al., 2006).

Enzymatic Studies

Enzymatic studies involving 4-Hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum indicate the specificity of this enzyme for certain substrates, including 4-oxocyclohexanecarboxylate. Such research contributes to understanding enzyme-substrate specificity and reaction mechanisms in biochemistry (Obata, Uebayasi, & Kaneda, 1988).

Genetic Insights in Microbial Degradation

Studies on the genetic aspects of microbial degradation pathways have identified gene clusters responsible for the degradation of cyclohexanecarboxylate derivatives. This research is significant in understanding microbial metabolism and biodegradation processes (Yamamoto, Hasegawa, Lau, & Iwaki, 2021).

Methane-based Biosynthesis

Research into methane-based biosynthesis has explored the synthesis of 4-hydroxybutyrate using engineered Methylosinus trichosporium OB3b. This illustrates the potential of using methane as a carbon source for producing industrial chemicals and bioplastics (Nguyen & Lee, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332-H315-H319-H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-5(2-4-7)6(12)13/h5,14H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUBKGKIMNZJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720960
Record name 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

CAS RN

1163729-47-2
Record name 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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